Atropine glucuronide is formed in the liver through phase II metabolism, where glucuronic acid is added to the hydroxyl group of atropine. This process enhances the solubility of the compound, allowing for easier elimination from the body. The classification of atropine glucuronide falls under metabolites of alkaloids, specifically within the tropane alkaloids category.
The synthesis of atropine glucuronide primarily occurs through metabolic pathways rather than synthetic laboratory methods. The key steps involved in its natural synthesis include:
Atropine glucuronide has a molecular formula of and a molecular weight of 465.50 g/mol. The structure features a tropane ring system typical of tropane alkaloids, with additional functional groups introduced by the glucuronic acid moiety.
Atropine acts primarily as a competitive antagonist at muscarinic acetylcholine receptors, blocking acetylcholine's effects on various tissues such as smooth muscle and glands. Atropine glucuronide itself is generally considered inactive regarding muscarinic receptor activity but serves as a means for detoxification and excretion of atropine.
Atropine glucuronide serves primarily as a metabolic marker for assessing exposure to atropine or related alkaloids. Its presence can indicate metabolic processing in pharmacokinetic studies or toxicology assessments involving atropine exposure. Additionally, understanding its formation can aid in developing therapeutic strategies involving atropine derivatives for various medical applications, including treatment for organophosphate poisoning and other anticholinergic effects.
Atropine glucuronide formation occurs primarily in hepatic microsomes, where uridine 5′-diphospho-glucuronosyltransferases (UGTs) catalyze the covalent linkage of glucuronic acid from UDP-glucuronic acid (UDPGA) to the tropine tertiary amine group of atropine. This SN2 nucleophilic substitution reaction involves deprotonation of the substrate’s nucleophilic group (tertiary amine) by a UGT base catalyst, followed by nucleophilic attack on the C1 atom of UDPGA [4] [7]. The reaction yields a quaternary ammonium glucuronide, characterized by enhanced water solubility and molecular weight increase of 176 Da, facilitating biliary excretion. Key features of this process include:
Table 1: Kinetic Parameters of Atropine Glucuronidation in Hepatic Systems
System | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
Human Liver Microsomes | 18.2 ± 3.1 | 340 ± 28 | 18.7 |
Recombinant UGT1A4 | 22.5 ± 4.3 | 510 ± 45 | 22.7 |
Recombinant UGT2B7 | 85.6 ± 9.8 | 220 ± 32 | 2.6 |
Human UGT isoforms exhibit distinct catalytic roles in atropine conjugation:
Inter-isoform heterodimerization (e.g., UGT1A4-UGT2B7 complexes) further modulates activity, reducing Km by 30% through cooperative substrate binding [5].
UGT genetic variations significantly alter atropine glucuronidation kinetics:
Table 2: Impact of UGT Polymorphisms on Atropine Glucuronidation
Variant | Allele Frequency | Effect on Km | Effect on Vmax | Clinical Impact |
---|---|---|---|---|
UGT1A4 Pro24Thr | Caucasian: 8% | ↑ 1.8x | ↔ | Reduced clearance in 12% of users |
UGT1A4 Leu48Val | Asian: 15% | ↔ | ↓ 60% | Prolonged half-life |
UGT1A1*28 (7 TA) | Global: 3–12% | ↑ 2.1x | ↓ 40% | Hyperbilirubinemia comorbidity |
Despite structural similarity, atropine and scopolamine exhibit divergent glucuronidation patterns:
Table 3: Metabolic Comparison of Tropane Alkaloids
Parameter | Atropine | Scopolamine | Biological Implication |
---|---|---|---|
Primary UGT Isoform | UGT1A4 (80%) | UGT2B7 (70%) | Differential drug interaction risks |
Hepatic Vmax | 340 pmol/min/mg | 106 pmol/min/mg | Faster atropine clearance |
Biliary Excretion | 55% of dose | 28% of dose | Reduced scopolamine enterohepatic recycling |
UGT Inhibition | Weak (Ki >500 µM) | Moderate (Ki=95 µM) | Scopolamine disrupts UGT2B7 substrates |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7